molecular formula C8H16N2O4 B3048938 N1,N4-bis(2-hydroxyethyl)succinamide CAS No. 1871-90-5

N1,N4-bis(2-hydroxyethyl)succinamide

Cat. No.: B3048938
CAS No.: 1871-90-5
M. Wt: 204.22 g/mol
InChI Key: PDECHAVKIJHTRQ-UHFFFAOYSA-N
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Description

N1,N4-bis(2-hydroxyethyl)succinamide is a chemical compound with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N4-bis(2-hydroxyethyl)succinamide can be synthesized through the reaction of succinic anhydride with ethanolamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as toluene or xylene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(2-hydroxyethyl)succinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N4-bis(2-hydroxyethyl)succinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N4-bis(2-hydroxyethyl)succinamide involves its interaction with various molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • N1,N4-bis(2-aminoethyl)succinamide
  • N1,N4-bis(2-hydroxyethyl)glutaramide
  • N1,N4-bis(2-hydroxyethyl)adipamide

Uniqueness

N1,N4-bis(2-hydroxyethyl)succinamide is unique due to its specific combination of hydroxyl and amide groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c11-5-3-9-7(13)1-2-8(14)10-4-6-12/h11-12H,1-6H2,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDECHAVKIJHTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCCO)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940180
Record name N~1~,N~4~-Bis(2-hydroxyethyl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871-90-5
Record name NSC27128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Bis(2-hydroxyethyl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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